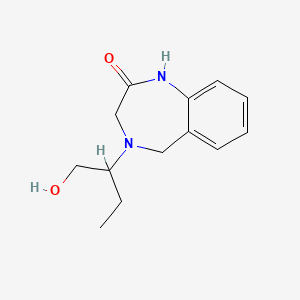![molecular formula C16H23N3O B6990323 (3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone](/img/structure/B6990323.png)
(3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone is a complex organic compound that features both cyclopentyl and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the cyclopentyl and indole precursors, which are then subjected to a series of reactions including amination and coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium or nickel, to facilitate the coupling reactions. Solvents like toluene or dimethylformamide are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
(3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include signal transduction cascades that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone: shares structural similarities with other indole derivatives and cyclopentyl compounds.
Dimethyl 2,6-pyridinedicarboxylate:
Tricyclic compounds: These compounds also feature multiple ring structures and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets this compound apart is its unique combination of cyclopentyl and indole moieties, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
(3-aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-8-7-12-10-19(15-4-2-1-3-14(12)15)16(20)11-5-6-13(18)9-11/h1-4,11-13H,5-10,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPDFWQCZSPPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)N2CC(C3=CC=CC=C32)CCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dimethylphenyl)sulfanyl-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6990242.png)
![N,N-di(cyclobutyl)-2-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B6990248.png)
![[4-(Ethoxycarbonylamino)phenyl] 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6990256.png)
![Tert-butyl 4-[4-(cyclopropylmethylcarbamoyl)-1,3-oxazol-5-yl]piperidine-1-carboxylate](/img/structure/B6990265.png)

![N-[(2-tert-butyltetrazol-5-yl)methyl]-N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanamine](/img/structure/B6990282.png)
![4-Cyclopropyl-1-[1-(2-methoxyphenyl)ethylamino]pentane-2,4-diol](/img/structure/B6990289.png)
![1-[[1-(1-Hydroxybutan-2-yl)piperidin-3-yl]methyl]-3-(4-methylphenyl)urea](/img/structure/B6990303.png)

![2-[2-(dimethylamino)ethoxy]-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide](/img/structure/B6990321.png)
![[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-(3-cyclopropylphenyl)methanone](/img/structure/B6990329.png)
![1-[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-2-butoxyethanone](/img/structure/B6990342.png)


